N-cyclopentylquinoxaline-2-carboxamide
Description
N-cyclopentylquinoxaline-2-carboxamide is a synthetic organic compound featuring a quinoxaline core substituted with a carboxamide group at position 2 and a cyclopentyl moiety attached to the nitrogen of the carboxamide. Quinoxaline derivatives are bicyclic aromatic systems containing two nitrogen atoms, which confer unique electronic properties and biological relevance.
Properties
IUPAC Name |
N-cyclopentylquinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(16-10-5-1-2-6-10)13-9-15-11-7-3-4-8-12(11)17-13/h3-4,7-10H,1-2,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJUOKACAQFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylquinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with a dicarbonyl compound under specific conditions. One common method includes the reaction of o-phenylenediamine with cyclopentanone in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-cyclopentylquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair, thereby inducing cell death in cancer cells. The compound can also interact with DNA, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between N-cyclopentylquinoxaline-2-carboxamide and related compounds:
Key Observations :
- Functional Group Impact: Replacing the aldehyde group in Quinoxaline-2-carboxaldehyde with a carboxamide (as in the target compound) increases hydrogen-bonding capacity and stability.
- Substituent Size : The cyclopentyl group in the target compound is bulkier than the cyclopropyl or dimethylethyl groups in analogs from Biopharmacule , which may influence receptor binding kinetics and metabolic stability.
- Aromatic vs.
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